The Synthetic Keystone: A Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyridine (CAS No. 912764-88-8) for Advanced Drug Discovery
The Synthetic Keystone: A Technical Guide to 6-Bromo-3-iodoimidazo[1,2-a]pyridine (CAS No. 912764-88-8) for Advanced Drug Discovery
Introduction: The Strategic Importance of 6-Bromo-3-iodoimidazo[1,2-a]pyridine
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents.[1][2] Its inherent biological activities and synthetic tractability have made it a focal point for the development of novel drugs targeting a wide array of diseases.[3] Within this esteemed class of compounds, 6-Bromo-3-iodoimidazo[1,2-a]pyridine stands out as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its unique di-halogenated substitution pattern offers medicinal chemists a powerful tool for the regioselective introduction of diverse functionalities, enabling the systematic exploration of chemical space in the quest for new and improved therapeutics.[4][5] This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 6-Bromo-3-iodoimidazo[1,2-a]pyridine, with a focus on empowering researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of 6-Bromo-3-iodoimidazo[1,2-a]pyridine is fundamental to its effective utilization in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 912764-88-8 | Internal Database |
| Molecular Formula | C₇H₄BrIN₂ | PubChem |
| Molecular Weight | 322.93 g/mol | PubChem |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Melting Point | 135-140 °C | Commercial Suppliers |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General Chemical Knowledge |
Strategic Synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyridine
The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyridine is a multi-step process that leverages the inherent reactivity of the pyridine and imidazole ring systems. The most common and efficient laboratory-scale synthesis involves a two-step sequence: the initial formation of the 6-bromoimidazo[1,2-a]pyridine core, followed by regioselective iodination at the C-3 position.
Part 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
The foundational step is the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, typically chloroacetaldehyde or a protected equivalent. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
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Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a 40-50% aqueous solution of chloroacetaldehyde (1.1-1.5 eq).
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Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromoimidazo[1,2-a]pyridine as a solid.
Part 2: Regioselective Iodination at the C-3 Position
The second crucial step is the introduction of the iodine atom at the C-3 position of the imidazo[1,2-a]pyridine ring. This position is electronically rich and highly susceptible to electrophilic substitution. Various iodinating agents can be employed, with N-iodosuccinimide (NIS) being a common and effective choice due to its mild reaction conditions and high regioselectivity.
Experimental Protocol: Synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyridine
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Reaction Setup: In a round-bottom flask, dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
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Addition of Iodinating Agent: To this solution, add N-iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise at room temperature.
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Reaction Conditions: The reaction mixture is stirred at room temperature for 2-6 hours. The reaction progress should be monitored by TLC.
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Work-up: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-Bromo-3-iodoimidazo[1,2-a]pyridine.
Caption: Synthetic workflow for 6-Bromo-3-iodoimidazo[1,2-a]pyridine.
The Power of Orthogonal Reactivity: Selective Cross-Coupling Reactions
The synthetic utility of 6-Bromo-3-iodoimidazo[1,2-a]pyridine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This difference in reactivity allows for the selective functionalization of the C-3 position while leaving the C-6 bromine atom intact for a subsequent, different cross-coupling reaction. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecules.
Selective Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, can be performed selectively at the C-3 position of 6-Bromo-3-iodoimidazo[1,2-a]pyridine.[3][6] By carefully choosing the reaction conditions, particularly a mild base and a suitable palladium catalyst, the more labile C-I bond will preferentially react with a boronic acid or ester, introducing a new substituent at the C-3 position.
Exemplary Protocol: Selective Suzuki-Miyaura Coupling at C-3
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Reaction Setup: In a microwave vial or a sealed tube, combine 6-Bromo-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a mild base like sodium carbonate (2.0 eq) in a mixture of a suitable organic solvent (e.g., DME, dioxane, or toluene) and water.
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Reaction Conditions: The reaction mixture is degassed and then heated, often under microwave irradiation, to a temperature ranging from 80 to 120 °C for a period of 30 minutes to a few hours. Reaction progress should be monitored by TLC or LC-MS.
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Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 6-bromo-3-substituted-imidazo[1,2-a]pyridine derivative.
Sequential Suzuki-Miyaura Coupling at the C-6 Position
Following the successful functionalization of the C-3 position, the remaining bromine atom at the C-6 position can be subjected to a second Suzuki-Miyaura coupling reaction. This typically requires more forcing conditions, such as a stronger base (e.g., potassium phosphate) and a more active palladium catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand), to activate the less reactive C-Br bond. This sequential approach allows for the introduction of two different aryl or heteroaryl groups onto the imidazo[1,2-a]pyridine scaffold in a controlled manner.
Caption: Sequential Suzuki-Miyaura cross-coupling strategy.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily and selectively functionalize the 6-Bromo-3-iodoimidazo[1,2-a]pyridine core makes it an ideal starting point for the synthesis of libraries of potential kinase inhibitors.
Derivatives of imidazo[1,2-a]pyridine have shown potent inhibitory activity against a range of kinases, including DYRK1A and CLK1, which are implicated in neurodegenerative diseases and cancer.[7] Furthermore, this scaffold has been successfully utilized in the development of pan-PI3 kinase inhibitors, a critical target in oncology.[9] The strategic placement of different substituents at the C-3 and C-6 positions allows for the fine-tuning of the molecule's interaction with the ATP-binding pocket of the target kinase, leading to improved potency and selectivity.
Caption: Drug discovery workflow utilizing 6-Bromo-3-iodoimidazo[1,2-a]pyridine.
Conclusion
6-Bromo-3-iodoimidazo[1,2-a]pyridine is a high-value synthetic intermediate that offers medicinal chemists a strategic advantage in the design and synthesis of novel drug candidates. Its well-defined synthesis, coupled with the predictable and orthogonal reactivity of its two halogen atoms, provides a robust platform for the creation of diverse molecular libraries. The proven success of the imidazo[1,2-a]pyridine scaffold in the development of kinase inhibitors underscores the significant potential of this particular building block in advancing the frontiers of drug discovery. As our understanding of disease biology continues to grow, the demand for versatile and strategically designed molecular tools like 6-Bromo-3-iodoimidazo[1,2-a]pyridine will undoubtedly increase, solidifying its role as a cornerstone of modern medicinal chemistry.
References
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. CAS 474706-74-6: 6-Bromo-3-iodoimidazo[1,2-a]pyridine [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
